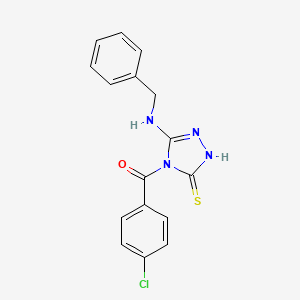

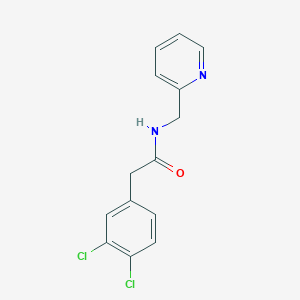

5-(benzylamino)-4-(4-chlorobenzoyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives involves several key steps, including cyclization, alkylation, and condensation reactions. One common approach for synthesizing triazoles involves the cyclization of carbonyl thiosemicarbazide under microwave irradiation to achieve good yields. This process can be further enhanced by regioselective S-alkylation with benzyl chloride, facilitated by triethylamine as a base (Ashry et al., 2006). Another method involves condensation with benzaldehyde to form Schiff bases, a crucial step in the synthesis of triazole derivatives (Singh & Kandel, 2013).

Molecular Structure Analysis

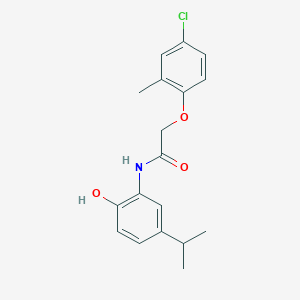

The molecular structure of triazole derivatives, including 5-(benzylamino)-4-(4-chlorobenzoyl)-4H-1,2,4-triazole-3-thiol, features planar fragments that are crucial for their chemical reactivity and potential applications. The triazole ring, in particular, can exhibit varying degrees of planarity and dihedral angles with its substituents, impacting its chemical behavior (Özdemir et al., 2003).

Chemical Reactions and Properties

Triazole derivatives participate in a variety of chemical reactions, including glycosylation, which showcases their versatility in forming glycosidic bonds under different conditions. These reactions can be influenced by the presence of base and the specific substituents attached to the triazole ring, leading to different glycosylated products (El Ashry et al., 2009). The ability to undergo alkylation and cyclization reactions also underscores the chemical reactivity of triazole derivatives (Avakyan et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone are enzymes involved in bacterial cell wall synthesis and protein synthesis. These targets are crucial for bacterial growth and replication, making them effective points of intervention for antimicrobial activity .

Mode of Action

This compound interacts with its targets by binding to the active sites of the enzymes, inhibiting their function. This binding disrupts the normal enzymatic activity, leading to the inhibition of cell wall synthesis and protein production. The result is a bacteriostatic effect, preventing the bacteria from growing and multiplying .

Biochemical Pathways

The inhibition of cell wall synthesis affects the peptidoglycan layer, which is essential for bacterial cell integrity. Disruption in protein synthesis affects various cellular processes, including metabolism and replication. These combined effects lead to the weakening of the bacterial cell structure and function, ultimately causing cell death .

Pharmacokinetics

The compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), play a significant role in its bioavailability and efficacy. It is absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties ensure that the compound reaches effective concentrations at the site of infection .

Result of Action

At the molecular level, the compound’s action results in the inhibition of critical bacterial enzymes, leading to the disruption of cell wall synthesis and protein production. At the cellular level, this causes bacterial cell lysis and death, effectively reducing the bacterial load and aiding in the resolution of the infection .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, acidic environments may enhance the compound’s stability and activity, while extreme temperatures could degrade its structure. Additionally, interactions with other medications or compounds can affect its bioavailability and therapeutic effectiveness .

Eigenschaften

IUPAC Name |

[3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c17-13-8-6-12(7-9-13)14(22)21-15(19-20-16(21)23)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQOPWVMOVQLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NNC(=S)N2C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324008 |

Source

|

| Record name | [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24784037 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

713112-97-1 |

Source

|

| Record name | [3-(benzylamino)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)

![methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5887796.png)

![N'-[(5-chloro-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887820.png)

![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)

![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)